
1,3-Dioxolane-4-carboxylicacid,4-ethyl-2,2,5-trimethyl-,methylester,(4R,5S)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolane-4-carboxylicacid,4-ethyl-2,2,5-trimethyl-,methylester,(4R,5S)-(9CI) is a complex organic compound that belongs to the class of dioxolanes. These compounds are characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The specific structure and stereochemistry of this compound make it unique and potentially useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane-4-carboxylicacid,4-ethyl-2,2,5-trimethyl-,methylester,(4R,5S)-(9CI) typically involves the following steps:
Formation of the Dioxolane Ring: This can be achieved through the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Carboxylic Acid Group: This step may involve the oxidation of an alcohol group to a carboxylic acid.
Esterification: The carboxylic acid group is then esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Introduction of the Ethyl and Trimethyl Groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxolane-4-carboxylicacid,4-ethyl-2,2,5-trimethyl-,methylester,(4R,5S)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Dioxolane-4-carboxylicacid,4-ethyl-2,2,5-trimethyl-,methylester,(4R,5S)-(9CI) would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane-4-carboxylicacid,4-ethyl-2,2,5-trimethyl-,ethylester: Similar structure but with an ethyl ester group.
1,3-Dioxolane-4-carboxylicacid,4-ethyl-2,2,5-trimethyl-,propylester: Similar structure but with a propyl ester group.
Uniqueness
The unique stereochemistry and specific functional groups of 1,3-Dioxolane-4-carboxylicacid,4-ethyl-2,2,5-trimethyl-,methylester,(4R,5S)-(9CI) may confer distinct chemical and biological properties, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C10H18O4 |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
methyl (4R,5S)-4-ethyl-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate |
InChI |
InChI=1S/C10H18O4/c1-6-10(8(11)12-5)7(2)13-9(3,4)14-10/h7H,6H2,1-5H3/t7-,10+/m0/s1 |
Clé InChI |
OOTNIJOSVFOIOY-OIBJUYFYSA-N |
SMILES isomérique |
CC[C@@]1([C@@H](OC(O1)(C)C)C)C(=O)OC |
SMILES canonique |
CCC1(C(OC(O1)(C)C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



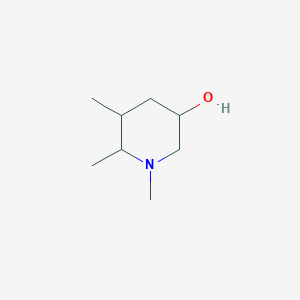
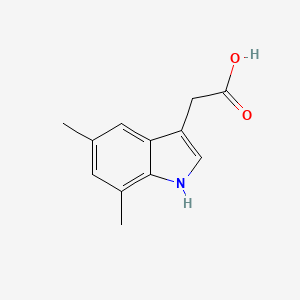
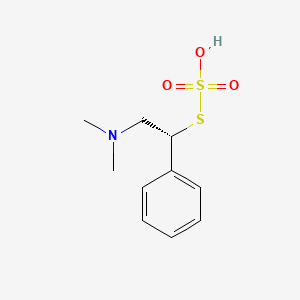

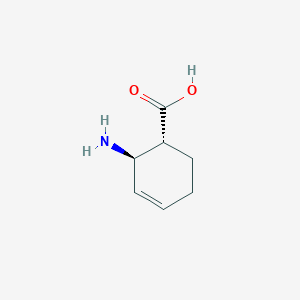
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 1-[(3-methylphenyl)sulfonyl]-](/img/structure/B13802586.png)
![Octahydro-2,6-methanopyrido[1,2-a]pyrazine](/img/structure/B13802594.png)
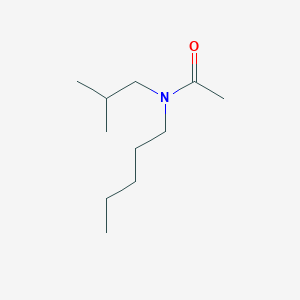
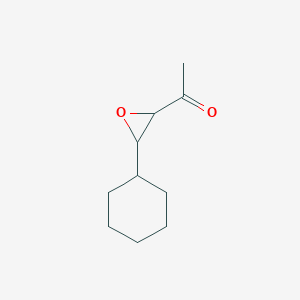

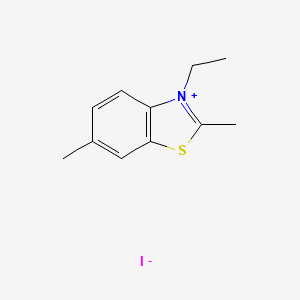
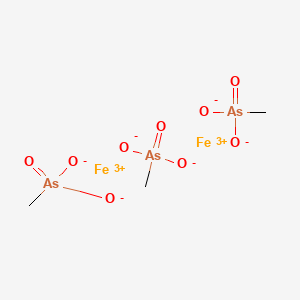
![3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,hydrazide,(1alpha,2alpha,5alpha)-(9CI)](/img/structure/B13802640.png)
